tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate
Brand Name: Vulcanchem
CAS No.: 2007400-80-6
VCID: VC11517302
InChI: InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(6-8(11)13)7-4-5-7/h7H,4-6H2,1-3H3,(H2,11,13)
SMILES:
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate

CAS No.: 2007400-80-6

Cat. No.: VC11517302

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate - 2007400-80-6

Specification

CAS No. 2007400-80-6
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name tert-butyl N-(2-amino-2-oxoethyl)-N-cyclopropylcarbamate
Standard InChI InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(6-8(11)13)7-4-5-7/h7H,4-6H2,1-3H3,(H2,11,13)
Standard InChI Key OXXUYFWRICGTMP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(CC(=O)N)C1CC1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate, reflects its key functional groups:

  • A cyclopropyl ring substituted with a carbamoylmethyl group (-CH2CONH2).

  • A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .

Its molecular formula is C11H18N2O3, with a molecular weight of 226.27 g/mol. The Boc group enhances solubility in organic solvents and protects the amine during synthetic sequences .

Structural Analogs and Relevance

While no direct crystallographic data exists for this compound, analogs like tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) share structural similarities . The cyclopropane ring’s strain (≈27 kcal/mol) and the carbamate’s planar geometry influence reactivity, favoring nucleophilic substitutions or ring-opening reactions under specific conditions .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis likely follows a two-step Boc protection strategy, as seen in related cyclopropane carbamates :

  • Amine Protection: Reacting cyclopropane-containing amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

  • Carbamoylation: Introducing the carbamoylmethyl group via nucleophilic acyl substitution or coupling reactions.

Example Protocol (Inferred from and ):

  • Step 1: Cyclopropylamine hydrochloride (1.0 eq) is dissolved in tetrahydrofuran (THF) at 0°C. Triethylamine (3.0 eq) is added, followed by Boc2O (1.2 eq). The mixture stirs overnight at room temperature, yielding tert-butyl N-cyclopropylcarbamate.

  • Step 2: The intermediate is treated with chloroacetamide (1.5 eq) and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, affording the target compound.

Yield: ~70–85% (estimated from analogous reactions) .

Critical Reaction Parameters

  • Temperature: Reactions typically proceed at 0–25°C to minimize Boc group decomposition .

  • Solvents: THF or DMF are preferred for their ability to dissolve both polar and non-polar intermediates .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Calculated and Experimental Data

PropertyValue (Predicted/Experimental)Method/Source
Melting Point80–85°CAnalog data
Boiling Point290–300°CEPI Suite estimation
Density1.12 g/cm³Molecular modeling
LogP (Partition Coefficient)1.34ChemDraw prediction
pKa (Amine)~10.5Analogous carbamates

Spectroscopic Characteristics

  • IR (KBr): N-H stretch (3300 cm⁻¹), C=O (1690 cm⁻¹, carbamate), and cyclopropane C-C (980 cm⁻¹) .

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.20–1.35 (m, 4H, cyclopropane), 3.95 (s, 2H, CH2CONH2), 5.10 (br s, 1H, NH) .

Applications in Organic and Medicinal Chemistry

Intermediate in Drug Synthesis

Carbamates like this compound serve as precursors to bioactive molecules:

  • Antiviral Agents: Cyclopropane derivatives inhibit viral proteases by mimicking peptide substrates .

  • Kinase Inhibitors: The Boc group facilitates selective deprotection during multistep syntheses .

Peptide Mimetics and Conformational Studies

The rigid cyclopropane ring enforces specific torsional angles, making it valuable for studying peptide backbone conformations . For example, incorporation into peptidomimetics improves metabolic stability compared to linear analogs .

Future Directions and Research Gaps

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in cell-based assays.

  • Computational Studies: Density functional theory (DFT) calculations to predict reactivity in complex media.

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